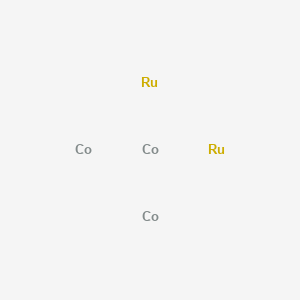
Cobalt--ruthenium (3/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt–ruthenium (3/2) is a bimetallic compound composed of cobalt and ruthenium in a 3:2 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and biomedical research. The combination of cobalt and ruthenium offers a balance between cost-effectiveness and high catalytic activity, making it a promising candidate for various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (3/2) can be synthesized through various methods, including hydrothermal synthesis and hybrid reduction–impregnation methods.
Hydrothermal Synthesis: This method involves the reaction of cobalt chloride and ruthenium chloride in the presence of a sulfur source such as thioacetamide.
Hybrid Reduction–Impregnation Method: In this method, ruthenium is first reduced on the surface of a support material such as gamma-alumina, followed by the impregnation of cobalt.
Industrial Production Methods
Industrial production of cobalt–ruthenium (3/2) typically involves large-scale hydrothermal synthesis or impregnation techniques. These methods are scalable and can be optimized for high yield and purity. The choice of method depends on the desired properties of the final product and the specific application requirements.
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt–ruthenium (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various ligands such as phosphines and amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated compounds, while reduction reactions may yield reduced metal species or hydrogen gas. Substitution reactions result in the formation of new coordination complexes with different ligands.
Applications De Recherche Scientifique
Cobalt–ruthenium (3/2) has a wide range of scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogen evolution reactions and oxygen evolution reactions.
Energy Storage: Cobalt–ruthenium (3/2) is used in the development of advanced energy storage devices such as supercapacitors and batteries.
Biomedical Research: The compound is being investigated for its potential use in biomedical applications, including drug delivery and imaging.
Mécanisme D'action
The mechanism of action of cobalt–ruthenium (3/2) involves its ability to facilitate electron transfer reactions. The compound acts as a catalyst by providing a surface for the reactants to adsorb and interact, thereby lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application. For example, in hydrogen evolution reactions, the compound facilitates the reduction of protons to hydrogen gas by providing active sites for electron transfer .
Comparaison Avec Des Composés Similaires
Cobalt–ruthenium (3/2) can be compared with other similar bimetallic compounds, such as:
Cobalt–platinum (3/2): While cobalt–platinum (3/2) offers high catalytic activity, it is more expensive due to the high cost of platinum.
Cobalt–nickel (3/2): Cobalt–nickel (3/2) is another bimetallic compound used in catalysis and energy storage.
Ruthenium–iron (3/2): Ruthenium–iron (3/2) is used in similar applications, but cobalt–ruthenium (3/2) provides a better balance between cost and performance.
Conclusion
Cobalt–ruthenium (3/2) is a versatile and valuable compound with a wide range of applications in catalysis, energy storage, and biomedical research. Its unique properties and cost-effectiveness make it a promising candidate for various industrial and scientific applications. Further research and development are expected to unlock new potentials and enhance its performance in different fields.
Propriétés
Numéro CAS |
823185-72-4 |
|---|---|
Formule moléculaire |
Co3Ru2 |
Poids moléculaire |
378.9 g/mol |
Nom IUPAC |
cobalt;ruthenium |
InChI |
InChI=1S/3Co.2Ru |
Clé InChI |
UHRWCFQWWAVFIT-UHFFFAOYSA-N |
SMILES canonique |
[Co].[Co].[Co].[Ru].[Ru] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)




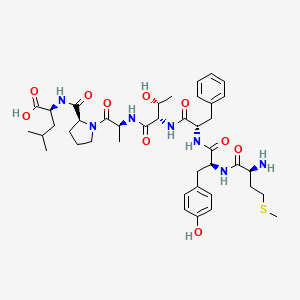
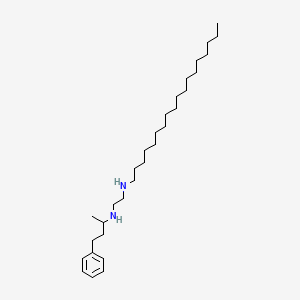
![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)
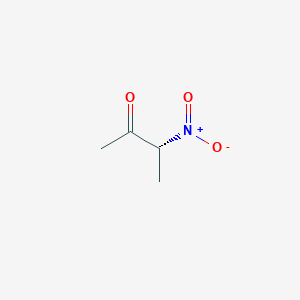

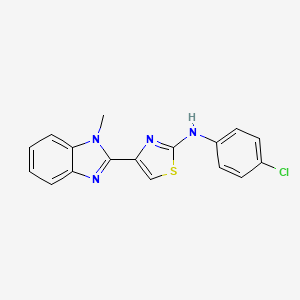
![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)

![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
